molecular formula C12H23N3O B14487354 [2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine CAS No. 65222-08-4

[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine

Katalognummer: B14487354
CAS-Nummer: 65222-08-4
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: MTERKOVJSQNIDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine is a chemical compound that belongs to the class of substituted cyclohexanes. This compound is characterized by the presence of an isocyanate group and an amine group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine typically involves the reaction of cyclohexane derivatives with isocyanates and amines. One common method is the reaction of cyclohexane-1,1-diyldimethanamine with 3-isocyanatopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, oxides, and reduced forms of the compound, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of [2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in various chemical processes and applications. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane-1,1-diyldimethanamine: A similar compound without the isocyanate group.

    3-Isocyanatopropylamine: A compound with a similar isocyanate group but without the cyclohexane ring.

    Cyclohexane-1,1-diyldiisocyanate: A compound with two isocyanate groups attached to the cyclohexane ring.

Uniqueness

[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine is unique due to the presence of both an isocyanate group and an amine group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Eigenschaften

CAS-Nummer

65222-08-4

Molekularformel

C12H23N3O

Molekulargewicht

225.33 g/mol

IUPAC-Name

[1-(aminomethyl)-2-(3-isocyanatopropyl)cyclohexyl]methanamine

InChI

InChI=1S/C12H23N3O/c13-8-12(9-14)6-2-1-4-11(12)5-3-7-15-10-16/h11H,1-9,13-14H2

InChI-Schlüssel

MTERKOVJSQNIDW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)CCCN=C=O)(CN)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.